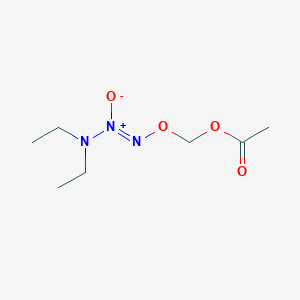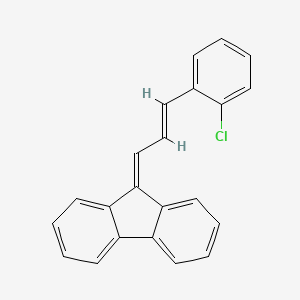
Fluorene (8CI), 9-(o-chlorocinnamylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene (8CI), 9-(o-chlorocinnamylidene)- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorocinnamylidene group attached to the fluorene core. Fluorene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorene (8CI), 9-(o-chlorocinnamylidene)- typically involves several key steps:
Nucleophilic Substitution: Introduction of the chlorocinnamylidene group to the fluorene core.
Friedel-Crafts Acylation: Formation of the acylated intermediate.
Ullman Coupling: Coupling of the intermediate to form the desired product.
Aldol Condensation: Condensation reaction to introduce the cinnamylidene moiety.
Cyclization: Final cyclization step to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Fluorene (8CI), 9-(o-chlorocinnamylidene)- undergoes various chemical reactions, including:
Oxidation: Conversion to fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Introduction of various functional groups at the activated positions of the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
Fluorene (8CI), 9-(o-chlorocinnamylidene)- has several scientific research applications:
Chemistry: Used in the synthesis of organic light-emitting diodes (OLEDs) due to its unique optical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of Fluorene (8CI), 9-(o-chlorocinnamylidene)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with electron-rich aromatic rings, enhancing its absorption properties and lowering oxidation potential.
Pathways Involved: The compound’s effects are mediated through its ability to modulate the HOMO-LUMO energy levels, influencing its optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: An oxidized derivative of fluorene with similar optical properties.
Fluorenol: A reduced derivative of fluorene with distinct chemical reactivity.
Chlorofluorene: A halogenated derivative with unique substitution patterns.
Uniqueness
Fluorene (8CI), 9-(o-chlorocinnamylidene)- stands out due to its specific chlorocinnamylidene group, which imparts unique optical and electronic properties, making it valuable for specialized applications in optoelectronics and materials science .
Properties
CAS No. |
2084-73-3 |
|---|---|
Molecular Formula |
C22H15Cl |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
9-[(E)-3-(2-chlorophenyl)prop-2-enylidene]fluorene |
InChI |
InChI=1S/C22H15Cl/c23-22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H/b9-7+ |
InChI Key |
VPBIMQYLYAKIAR-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




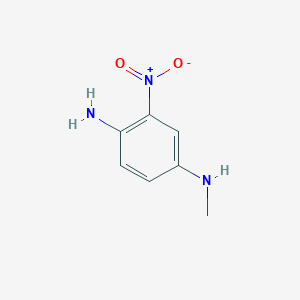

![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
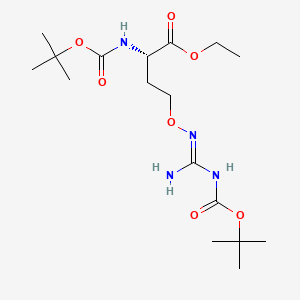
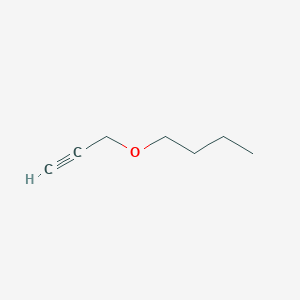
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)

![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
